

# BNT162b2 mRNA Vaccine: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of the BNT162b2 mRNA vaccine, developed by Pfizer and BioNTech. The document details the vaccine's journey from intramuscular injection to the induction of a robust and durable immune response against SARS-CoV-2. It is designed to provide a comprehensive resource for professionals in the fields of immunology, vaccinology, and pharmaceutical development.

### **Vaccine Composition and Delivery System**

The BNT162b2 vaccine is a lipid nanoparticle (LNP)-formulated, nucleoside-modified messenger RNA (modRNA) vaccine.[1][2] This formulation is critical for the vaccine's stability and efficacy.

- Messenger RNA (mRNA): The vaccine contains a synthetic, single-stranded mRNA sequence that encodes the full-length spike (S) protein of the SARS-CoV-2 virus.[2] The S protein is essential for viral entry into host cells.[2] The mRNA sequence is modified with N1-methyl-pseudouridine (m1Ψ) instead of uridine.[3][4] This modification serves two key purposes: it dampens the innate immune response that would typically degrade foreign RNA, and it enhances the efficiency of protein translation.[3]
- Lipid Nanoparticles (LNPs): The mRNA is encapsulated within LNPs, which are tiny spheres of fat.[2][5][6] These nanoparticles protect the fragile mRNA from degradation by enzymes in the body and facilitate its uptake into host cells.[7][8] The LNP is composed of four types of



lipids: ionizable cationic lipids, polyethylene glycol (PEG)-lipids, cholesterol, and phospholipids.[5][7] The ionizable lipids are positively charged at a low pH, which facilitates the encapsulation of the negatively charged mRNA, and become neutral at physiological pH, allowing for efficient release into the cytoplasm of the host cell.[7]

## **Cellular Entry and Antigen Expression**

Following intramuscular injection, the LNPs are taken up by various cells, including muscle cells and, importantly, antigen-presenting cells (APCs) such as dendritic cells and macrophages, primarily in the draining lymph nodes.[9][10]

The process of cellular uptake and antigen expression can be summarized as follows:

- Endocytosis: The LNPs are internalized by host cells through a process called endocytosis.
- Endosomal Escape: Once inside the cell within an endosome, the ionizable lipids in the LNP become positively charged in the acidic environment of the endosome. This charge disruption is believed to facilitate the release of the mRNA from the endosome into the cytoplasm, a crucial step known as endosomal escape.
- Translation: In the cytoplasm, the host cell's ribosomes recognize the vaccine mRNA and begin the process of translation, synthesizing the SARS-CoV-2 spike protein.[2][3]
- Antigen Presentation: The newly synthesized spike proteins are then processed and presented on the surface of the host cell.

## **Innate Immune System Activation**

The BNT162b2 vaccine stimulates the innate immune system, which is the body's first line of defense. This activation is crucial for initiating and shaping the subsequent adaptive immune response.

Studies in mice have shown that the vaccine induces the production of various cytokines and chemokines, including IFN-y, MCP1, MIP1b, IL-6, and CXCL10, which peak around 6 hours after immunization.[9] Interestingly, the innate immune response is significantly enhanced after the second dose.[3][9]



A key signaling pathway involved in the innate response to BNT162b2 is the MDA5-IFNAR1 axis.[3][9] Melanoma differentiation-associated protein 5 (MDA5) is an intracellular sensor that recognizes double-stranded RNA, a potential intermediate of mRNA vaccine expression. Activation of MDA5 leads to the production of type I interferons (IFN- $\alpha$ / $\beta$ ), which in turn signal through the type I IFN receptor (IFNAR1). This signaling pathway is critical for the induction of a robust CD8+ T cell response.[3][9] In contrast, studies in knockout mice have shown that signaling through Toll-like receptors (TLRs) 2, 3, 4, 5, and 7, as well as inflammasome activation, are not essential for the antibody and T cell responses to the vaccine.[3][11]

# Adaptive Immune Response: Humoral and Cellular Immunity

The presentation of the spike protein on the surface of APCs triggers the adaptive immune system, leading to the development of both humoral (antibody-mediated) and cellular (T cell-mediated) immunity.[12][13][14][15]

## Humoral Immunity: B Cell Activation and Antibody Production

Humoral immunity is mediated by B cells, which produce antibodies that can neutralize the virus and mark it for destruction.

- B Cell Activation: T follicular helper (Tfh) cells, a subset of CD4+ T cells, recognize the spike protein presented by APCs and, in turn, help to activate B cells that also recognize the spike protein.
- Germinal Center Reaction: Activated B cells migrate to germinal centers in the lymph nodes, where they undergo proliferation, somatic hypermutation, and class switching to produce high-affinity antibodies. The BNT162b2 vaccine has been shown to induce a strong germinal center B cell response.[3][9]
- Antibody Production: The activated B cells differentiate into plasma cells, which secrete large
  amounts of spike-specific antibodies, primarily of the IgG class.[3] These antibodies can be
  neutralizing, meaning they can block the virus from entering host cells. The vaccine also
  induces the formation of long-lived memory B cells.[12][15] These memory cells can be



rapidly reactivated upon subsequent exposure to the virus, leading to a quick and robust antibody response.[12]

#### **Cellular Immunity: T Cell Activation**

Cellular immunity is mediated by T cells and is crucial for recognizing and killing infected cells, as well as for supporting the B cell response.

- CD4+ T Cell Response: APCs present fragments of the spike protein on MHC class II
  molecules to CD4+ T helper cells. Activated CD4+ T cells play a central role in orchestrating
  the adaptive immune response. They help activate B cells, cytotoxic T cells, and enhance
  the function of other immune cells. The BNT162b2 vaccine induces a robust and polyspecific CD4+ T cell response.
- CD8+ T Cell Response: APCs can also "cross-present" the spike protein on MHC class I molecules to CD8+ T cells.[16] This process is important for activating cytotoxic T lymphocytes (CTLs). Once activated, these CTLs can recognize and kill host cells that are expressing the spike protein, which would be indicative of a viral infection. The BNT162b2 vaccine elicits a strong spike-specific CD8+ T cell response, which is dependent on the MDA5-IFNAR1 signaling pathway.[3] The vaccine also induces the formation of memory T cells, which contribute to long-term protection.[12][15]

#### **Immunological Memory and Long-Term Protection**

A key outcome of vaccination is the generation of immunological memory. The BNT162b2 vaccine has been shown to induce both memory B cells and memory T cells that persist for months after vaccination.[12][17] This immunological memory is critical for providing long-term protection against severe COVID-19.[12] While neutralizing antibody levels may decline over time, the presence of memory B and T cells allows for a rapid and effective immune response upon re-exposure to the virus.[12][17][18]

#### **Data Presentation**

**Table 1: Clinical Trial Efficacy Data** 



| Endpoint                                       | Vaccine Group<br>(N=21,720) | Placebo Group<br>(N=21,728) | Vaccine Efficacy<br>(95% CI)        |
|------------------------------------------------|-----------------------------|-----------------------------|-------------------------------------|
| COVID-19 cases (≥7 days after Dose 2)          | 8                           | 162                         | 95.0% (90.3 to 97.6)<br>[1][19][20] |
| Severe COVID-19 cases (after Dose 1)           | 1                           | 9                           | -                                   |
| COVID-19 cases<br>between Dose 1 and<br>Dose 2 | 39                          | 82                          | 52.4% (29.5 to 68.4)<br>[19]        |

Table 2: Reactogenicity Data (Ages 16-55)

| Reaction                   | Dose 1 | Dose 2 |
|----------------------------|--------|--------|
| Local Reactions            |        |        |
| Pain at injection site     | 83%    | 78%    |
| Redness                    | 6%     | 7%     |
| Swelling                   | 7%     | 8%     |
| Systemic Reactions         |        |        |
| Fatigue                    | 59%    | 67%    |
| Headache                   | 52%    | 61%    |
| Muscle pain                | 37%    | 42%    |
| Chills                     | 15%    | 35%    |
| Joint pain                 | 22%    | 26%    |
| Fever                      | 4%     | 16%    |
| Data from a reactogonicity |        |        |

Data from a reactogenicity subset of the pivotal Phase II/III clinical trial. Most reactions were mild to moderate in severity.[21]



#### **Experimental Protocols**

## Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Spike IgG

Objective: To quantify the concentration of SARS-CoV-2 spike protein-specific IgG antibodies in serum samples.

#### Methodology:

- Plate Coating: 96-well microplates are coated with recombinant SARS-CoV-2 spike protein and incubated overnight at 4°C.
- Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
- Blocking: A blocking buffer (e.g., PBS with 1% BSA) is added to each well and incubated for
   1-2 hours at room temperature to prevent non-specific binding of antibodies.
- Sample Incubation: Serum samples from vaccinated individuals are serially diluted and added to the wells. The plates are then incubated for 1-2 hours at room temperature to allow for antibody binding to the spike protein.
- Washing: The plates are washed to remove unbound antibodies.
- Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody is added to each well and incubated for 1 hour at room temperature.
   This antibody will bind to the Fc portion of the spike-specific IgG antibodies.
- Washing: The plates are washed to remove unbound secondary antibody.
- Substrate Addition: A substrate solution (e.g., TMB) is added to each well. The HRP enzyme will catalyze a colorimetric reaction.
- Reaction Stoppage: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
- Data Acquisition: The optical density (OD) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The antibody concentration is determined by



comparing the OD values of the samples to a standard curve generated from known concentrations of anti-spike IgG.

## Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y Secreting T Cells

Objective: To quantify the frequency of spike-specific, IFN-y-secreting T cells in peripheral blood mononuclear cells (PBMCs).

Methodology:[12][22][23][24][25]

- Plate Preparation: A 96-well ELISpot plate with a PVDF membrane is pre-treated with 35% ethanol for 60 seconds, followed by washing with sterile PBS.[23][24][25]
- Capture Antibody Coating: The wells are coated with a capture antibody specific for human IFN-y and incubated overnight at 4°C.[22][24][25]
- Washing and Blocking: The plate is washed to remove unbound capture antibody, and a blocking buffer (e.g., RPMI-1640 with 10% fetal bovine serum) is added to each well for at least 2 hours at 37°C to prevent non-specific binding.
- Cell Plating: PBMCs are isolated from blood samples of vaccinated individuals and plated in the wells at a concentration of 2-3 x 10<sup>5</sup> cells per well.
- Antigen Stimulation: The cells are stimulated with a pool of overlapping peptides spanning the SARS-CoV-2 spike protein. A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are included. The plates are then incubated for 18-24 hours at 37°C in a 5% CO2 incubator.[12]
- Washing: The cells are washed away, leaving behind the secreted IFN-y captured by the antibody on the membrane.
- Detection Antibody Incubation: A biotinylated detection antibody specific for human IFN-y is added to the wells and incubated for 2 hours at room temperature.[25]
- Enzyme Conjugate Incubation: After another wash, an enzyme conjugate (e.g., streptavidinalkaline phosphatase) is added and incubated for 1-2 hours at room temperature.



- Substrate Addition: The plate is washed, and a substrate solution (e.g., BCIP/NBT) is added, which results in the formation of a colored precipitate (spot) at the site of IFN-y secretion.[25]
- Spot Visualization and Counting: The reaction is stopped by washing with distilled water.

  Once the plate is dry, the spots are counted using an automated ELISpot reader. Each spot represents a single IFN-y-secreting T cell.

#### **Visualizations**



Click to download full resolution via product page



Caption: Overall mechanism of action of the BNT162b2 mRNA vaccine.



Click to download full resolution via product page



Caption: Key innate immune signaling pathway activated by BNT162b2.



Click to download full resolution via product page



Caption: Experimental workflow for the IFN-y ELISpot assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ncrc.jhsph.edu [ncrc.jhsph.edu]
- 2. BNT162b2 mRNA COVID-19 Vaccine: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of innate and adaptive immunity to the Pfizer-BioNTech BNT162b2 vaccine -PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 6. microfluidics-mpt.com [microfluidics-mpt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nanomaterial Delivery Systems for mRNA Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.stanford.edu [web.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of innate and adaptive immunity to the Pfizer-BioNTech BNT162b2 vaccine [scholarworks.indianapolis.iu.edu]
- 12. The BNT162b2 vaccine induces humoral and cellular immune memory to SARS-CoV-2 Wuhan strain and the Omicron variant in children 5 to 11 years of age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The BNT162b2 mRNA Vaccine Elicits Robust Humoral and Cellular Immune Responses in People Living With Human Immunodeficiency Virus (HIV) PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. The BNT162b2 vaccine induces humoral and cellular immune memory to SARS-CoV-2 Wuhan strain and the Omicron variant in children 5 to 11 years of age PubMed [pubmed.ncbi.nlm.nih.gov]







- 16. Antigen Presentation of mRNA-Based and Virus-Vectored SARS-CoV-2 Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Specific immune responses after BNT162b2 mRNA vaccination and COVID-19 infection [frontiersin.org]
- 18. news-medical.net [news-medical.net]
- 19. pfizer.com [pfizer.com]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. Safety and reactogenicity of the BNT162b2 COVID-19 vaccine: Development, post-marketing surveillance, and real-world data PMC [pmc.ncbi.nlm.nih.gov]
- 22. ELISPOT protocol | Abcam [abcam.com]
- 23. Optimized Interferon-gamma ELISpot Assay to Measure T Cell Responses in the Guinea Pig Model after Vaccination [jove.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BNT162b2 mRNA Vaccine: A Technical Guide to the Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619706#bnt162b2-mrna-vaccine-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com